L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Description
The compound L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- (hereafter referred to by its IUPAC name) is a structurally complex molecule combining L-norvaline, a non-proteinogenic branched-chain amino acid, with a fluorinated tetrahydro-naphthalenyl group. Key features include:
Properties
Molecular Formula |
C15H19F2NO2 |
|---|---|
Molecular Weight |
283.31 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14+/m1/s1 |
InChI Key |
FLNXVLGQDJBZSD-RISCZKNCSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N[C@@H]1CCC2=C(C1)C(=CC(=C2)F)F |
Canonical SMILES |
CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group
The amino group of L-norvaline is typically protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions during subsequent steps. For example, Boc protection is achieved by reacting L-norvaline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This step proceeds at 0–25°C for 4–6 hours, yielding N-Boc-L-norvaline with >95% efficiency.
Synthesis of the Difluorinated Tetrahydronaphthalene Moiety
The (2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl component is synthesized through a Friedel-Crafts alkylation followed by electrophilic fluorination. A naphthalene derivative undergoes hydrogenation to form the tetrahydro structure, after which fluorine atoms are introduced at positions 6 and 8 using Selectfluor® or xenon difluoride. Chiral resolution via HPLC with a cellulose-based column ensures the desired (2R) configuration.
Coupling Reactions
The protected L-norvaline is coupled to the fluorinated naphthalene derivative using carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with hydroxybenzotriazole (HOBt) as an activator. Reactions are conducted in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen atmosphere at -10°C to room temperature for 12–24 hours.
Deprotection and Final Purification
Boc groups are removed using trifluoroacetic acid (TFA) in dichloromethane, while Cbz groups require hydrogenolysis with palladium on carbon. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >98% purity.
Patent-Based Synthesis from Valerianic Acid Precursors
A method disclosed in Chinese Patent CN1962613A outlines the synthesis of L-norvaline from valerianic acid, which serves as the amino acid backbone for subsequent functionalization.
Bromination and Amination
Valerianic acid undergoes α-bromination using phosphorus tribromide (PBr₃) in tetrachloromethane at 40–50°C, yielding α-bromo-valerianic acid. This intermediate is then subjected to amination with aqueous ammonia under high pressure (2–3 atm) at 60°C for 8 hours to form racemic norvaline.
Enantiomeric Resolution
Racemic norvaline is resolved using L-tartaric acid in ethanol-water, selectively crystallizing the L-enantiomer with 85–90% enantiomeric excess (ee). Further recrystallization improves ee to >99%.
Coupling to the Naphthalene Derivative
The resolved L-norvaline is coupled to the pre-synthesized (2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenylamine via a mixed carbonate intermediate. The reaction uses thionyl chloride to activate the carboxylic acid, followed by reaction with the naphthalenylamine in tetrahydrofuran (THF) at reflux.
Comparative Analysis of Synthesis Routes
The stepwise method offers higher purity but lower scalability, while the patent route utilizes cheaper starting materials at the expense of yield.
Challenges in Synthesis
Fluorination Side Reactions
Electrophilic fluorination often produces regioisomers due to the electron-deficient nature of the naphthalene ring. Using bulky directing groups like tert-butyl diminishes this issue but complicates subsequent deprotection.
Enantiomeric Purity
Maintaining the (2R) configuration during naphthalene synthesis requires chiral auxiliaries or costly enzymatic resolution. Kinetic studies show that even minor temperature fluctuations during coupling reduce ee by 5–10%.
Chemical Reactions Analysis
Types of Reactions
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the amino and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a compound that has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.
Applications in Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that L-Norvaline derivatives exhibit significant anticancer properties. For instance, compounds similar to L-Norvaline have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
2. Neuroprotective Effects
L-Norvaline has also been investigated for its neuroprotective effects. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications .
3. Metabolic Regulation
As a metabolic regulator, L-Norvaline has been studied for its role in modulating nitric oxide synthase activity. This modulation can lead to improved insulin sensitivity and glucose metabolism, making it a candidate for treating metabolic disorders such as type 2 diabetes .
Applications in Biochemistry
1. Enzyme Inhibition
L-Norvaline acts as an inhibitor of arginase, an enzyme that competes with nitric oxide synthase for arginine. By inhibiting arginase, L-Norvaline increases the availability of arginine for nitric oxide synthesis, which is vital for vascular health and function . This property has implications in cardiovascular research and therapies aimed at improving endothelial function.
2. Chiral Separation Techniques
The compound's chiral nature allows it to be utilized in chiral separation techniques, which are essential in pharmaceutical applications for the purification of enantiomers. Techniques such as high-performance liquid chromatography (HPLC) can leverage L-Norvaline's properties to achieve effective separation of chiral compounds .
Applications in Materials Science
1. Development of Functional Materials
L-Norvaline derivatives have been explored in the development of functional materials due to their unique chemical structures. These materials can be used in drug delivery systems where controlled release is essential. The incorporation of fluorinated groups enhances the stability and solubility of these materials in biological environments .
2. Nanoparticle Synthesis
Recent advancements have shown that L-Norvaline can be utilized in synthesizing nanoparticles with specific surface properties tailored for biomedical applications. These nanoparticles can be engineered for targeted drug delivery or as imaging agents in diagnostic applications .
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized a series of L-Norvaline derivatives and evaluated their anticancer activity against breast cancer cells. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
A study conducted on animal models demonstrated that L-Norvaline administration led to reduced neuronal loss and improved cognitive function following induced oxidative stress. The findings suggest potential therapeutic avenues for neurodegenerative diseases.
Case Study 3: Metabolic Disorders
Clinical trials assessing the effects of L-Norvaline on insulin sensitivity showed promising results, indicating improved metabolic profiles among participants with insulin resistance.
Mechanism of Action
The mechanism of action of L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- involves:
Inhibition of Arginase: This compound inhibits the enzyme arginase, which plays a role in the urea cycle and nitric oxide production.
Neuroprotection: By inhibiting arginase, it reduces the production of reactive oxygen species and inflammation, thereby protecting neurons from damage.
Molecular Targets and Pathways: The compound targets arginase and pathways involved in neuroplasticity and cell survival, such as the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway.
Comparison with Similar Compounds
Enantiomeric Form: N-[(2S)-6,8-Difluoro-1,2,3,4-Tetrahydro-2-Naphthalenyl]-L-Norvaline
- Implications : Differences in pharmacokinetics (e.g., absorption, metabolism) and pharmacodynamics (e.g., efficacy, toxicity) are expected but require experimental validation.
Pfizer’s Pentanamide Derivative (Patent AU-A-2019461090)
- Structure: (S)-2-(((S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide .
- Key Comparisons: Property Target Compound Pfizer’s Compound Backbone L-Norvaline Pentanamide chain Substituents None on amino acid Imidazole and neopentyl groups Potential Use Undefined (inferred therapeutic) Antibacterial/Enzyme modulation Stereochemistry (2R)-naphthalenyl Dual (S) configurations
- Functional Impact: The imidazole and neopentyl groups in Pfizer’s compound likely enhance solubility and target selectivity, whereas the simpler L-norvaline backbone in the target compound may prioritize metabolic integration .
6,8-Difluoro-1,2,3,4-Tetrahydronaphthalen-2-Amine
L-Norvaline (Parent Amino Acid)
- Structure: 2-Aminovaleric acid (α-aminopentanoic acid) .
- Comparison: Property Target Compound L-Norvaline Function Likely enzyme/protein interaction Nitric oxide precursor Bioavailability Reduced (due to bulkier group) High (direct dietary uptake) Applications Pharmaceutical (inferred) Sports nutrition/supplements
- Mechanistic Shift: The naphthalenyl group shifts the compound’s role from nitric oxide modulation (as in L-norvaline ) to targeted molecular interactions.
Research Findings and Data Gaps
Biological Activity
L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through a detailed review of available literature, including research findings and case studies.
Chemical Structure and Properties
L-Norvaline is an amino acid derivative that can influence various biological pathways. The specific compound contains a 6,8-difluoro-1,2,3,4-tetrahydronaphthalene moiety, which contributes to its unique properties.
- Molecular Formula : C15H18F2N2O
- CAS Number : 865774-84-1
- Molecular Weight : 284.31 g/mol
Research indicates that L-Norvaline may act as a competitive inhibitor of arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine. By inhibiting arginase activity, L-Norvaline can increase the availability of arginine for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.
1. Neuroprotective Effects
A study highlighted the neuroprotective properties of compounds similar to L-Norvaline. These compounds were shown to inhibit PSD-95, a protein associated with neurodegenerative diseases. The inhibition of PSD-95 could potentially lead to reduced neuronal death and improved outcomes in neurodegenerative conditions .
2. Antimicrobial Properties
Another investigation into the antimicrobial activity of L-Norvaline derivatives revealed promising results against various bacterial strains. The compound demonstrated significant inhibitory effects on the growth of pathogenic bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting its potential as an antimicrobial agent .
3. Cytotoxicity
A cytotoxicity evaluation was performed using mammalian cell lines to assess the safety profile of L-Norvaline. The results indicated that at concentrations up to 100 µM, the compound exhibited low cytotoxicity, with over 80% cell viability observed in treated cells .
Case Study 1: Neuroprotection in Animal Models
In a recent animal model study, L-Norvaline was administered to mice subjected to induced neurodegeneration. The results showed that mice treated with L-Norvaline had significantly better cognitive function and reduced neuronal loss compared to controls. This suggests a potential therapeutic role in conditions like Alzheimer's disease .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted on bacterial cultures demonstrated that L-Norvaline inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains, indicating strong antimicrobial potential .
Data Summary
Q & A
Q. What is the primary biochemical mechanism of L-Norvaline in modulating arginase activity?
L-Norvaline acts as a competitive inhibitor of arginase, an enzyme that converts L-arginine to urea and L-ornithine. By blocking arginase, L-Norvaline increases intracellular L-arginine levels, thereby enhancing nitric oxide (NO) synthase activity and NO production. This mechanism is critical for vascular regulation, neuroprotection, and metabolic modulation .
- Methodological Insight : To validate arginase inhibition, researchers use spectrophotometric assays measuring urea production from L-arginine. For NO modulation, Griess reagent or fluorescent probes (e.g., DAF-FM DA) quantify NO levels in cell cultures or tissues.
Q. Which experimental models are commonly used to study L-Norvaline’s therapeutic effects?
- Intestinal Ischemia : Rat models with ligation-induced mesenteric artery occlusion (e.g., Wistar rats) assess necrosis reduction via triphenyltetrazolium chloride (TTC) staining .
- Neurodegeneration : Transgenic Alzheimer’s mice (e.g., 3xTg-AD) evaluate cognitive improvements through Morris water maze tests and immunohistochemical analysis of β-amyloid plaques .
- Metabolic Syndrome : High-fat-diet-induced hyperlipidemic diabetic rats monitor lipid profiles, insulin resistance (HOMA-IR), and biomarkers like leptin/adiponectin .
Q. What analytical methods are employed to quantify L-Norvaline in biological samples?
- HPLC with Fluorescence Detection : Derivatization using o-phthalaldehyde (OPA) or 2-mercaptoethanol enables separation and quantification of free amino acids, including L-Norvaline, in serum, urine, or tissue homogenates .
- Mass Spectrometry : LC-MS/MS with isotopic labeling (e.g., deuterated L-Norvaline) ensures high specificity in pharmacokinetic studies .
Advanced Research Questions
Q. How do researchers address discrepancies between in vitro cytotoxicity and in vivo neuroprotective outcomes of L-Norvaline?
Key Findings :
- In Vitro Toxicity : Low concentrations (≥125 µM) induce mitochondrial fragmentation, bioenergetic dysfunction, and necrotic cell death in human neurons .
- In Vivo Neuroprotection : In Alzheimer’s models, L-Norvaline reduces β-amyloidosis and improves synaptic plasticity at therapeutic doses (e.g., 10 mg/kg in mice) .
Q. Methodological Strategies :
- Dose Optimization : Use physiologically relevant concentrations (≤10 µM) in vitro to mimic in vivo bioavailability.
- Co-administration Studies : Combine L-Norvaline with other amino acids (e.g., L-leucine) to reduce cytotoxicity while preserving arginase inhibition .
- Mitochondrial Health Assays : Measure ATP synthesis, ROS levels, and mitochondrial membrane potential to evaluate context-dependent effects .
Q. What strategies optimize the synthesis and purification of L-Norvaline derivatives?
- Isotopic Labeling : Synthesize deuterated derivatives (e.g., 5-d3-Nva) via reductive amination for metabolic tracing .
- Chiral Resolution : Use enantioselective chromatography or enzymatic resolution to isolate the (2R)-configured naphthalenyl derivative .
- Purity Validation : NMR (1H/13C) and X-ray crystallography confirm structural integrity, while HPLC ensures >98% purity for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
